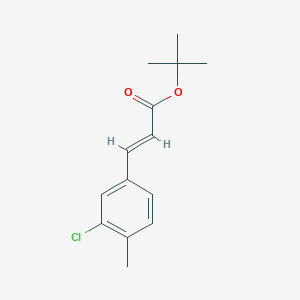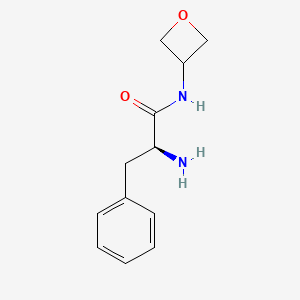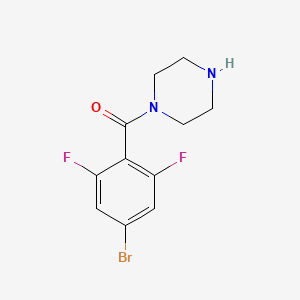
tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate: is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, including pleasant odors and reactivity. This compound, in particular, features a tert-butyl group, a chlorinated aromatic ring, and an enoate functional group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous conditions using solvents like toluene or dichloromethane
Catalyst: Acid catalysts like sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate: can undergo various chemical reactions, including:
Oxidation: The enoate group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the enoate group can be reduced to form saturated esters.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Saturated esters.
Substitution: Aromatic compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets:
Enzymes: Esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol.
Receptors: The aromatic ring may interact with specific receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- tert-Butyl (2E)-3-(3-methylphenyl)prop-2-enoate
- tert-Butyl (2E)-3-(3-chlorophenyl)prop-2-enoate
Uniqueness
tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate: is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
tert-butyl (E)-3-(3-chloro-4-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWGTIFCXZOVPJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-iodophenyl)methyl]oxetan-3-amine](/img/structure/B7939539.png)











